2-Aminohippuric acid
Overview
Description
2-Aminohippuric acid, also known as para-aminohippuric acid (PAH), is a derivative of hippuric acid. It’s an amide derivative of the amino acid glycine and para-aminobenzoic acid . It’s not naturally found in humans and needs to be IV infused before diagnostic use . It’s used in the measurement of effective renal plasma flow (ERPF) and functional capacity of the renal excretory system .
Molecular Structure Analysis
The molecular formula of 2-Aminohippuric acid is C9H10N2O3 . Its average mass is 194.187 Da and its monoisotopic mass is 194.069138 Da . A detailed molecular structure analysis can be found in a study that presents the molecular conformation, vibrational, and electronic analysis of para-aminohippuric acid .Scientific Research Applications
Nucleic Acid Research and Dynamics : 2-Aminohippuric acid analogs, such as 2-aminopurine, have been used extensively to probe nucleic acid structures and dynamics. For instance, they assist in understanding fluorescence quenching mechanisms in nucleic acids, thereby offering insights into the structural and functional dynamics of DNA and RNA (Jean & Hall, 2001).
Biochemical and Biophysical Properties of Nucleic Acids : Studies have used 2-aminopurine derivatives to investigate RNA folding thermodynamics and conformational changes. This research provides valuable information on the interaction between nucleic acids and their environment, thereby contributing to our understanding of genetic processes and mutations (Ballin et al., 2007).
Renal Physiology and Function : Para-aminohippuric acid (pAH), a related compound, has been a fundamental marker in the study of renal physiology. It is used to measure plasma or blood flow, especially in the evaluation of renal plasma flow. This has implications in understanding kidney function and the effect of various conditions on renal health (Navar, 2004).
Chemical Synthesis and Biological Activities : Derivatives of 4-aminohippuric acid have been synthesized for various applications, including the creation of azo, triazines, and Schiff bases compounds. These compounds have shown potential in areas such as antibacterial agents and are significant in organic synthesis and dye industries (Sheat et al., 2009).
Analytical Chemistry and Sensor Development : The coupling of 4-aminohippuric acid with carbon nanotubes has led to the development of sensitive sensors for the determination of ions like copper(II). These functionalized nanotubes offer new possibilities in the field of analytical chemistry, particularly in the detection and quantification of various substances in environmental and biological samples (Mohadesi et al., 2016).
Future Directions
While specific future directions for 2-Aminohippuric acid are not detailed in the search results, it’s worth noting that similar compounds have been studied for their potential future uses. For example, probenecid, a compound used to increase serum antibiotic concentrations, has been suggested to have a new future as a research tool and perhaps as a clinical agent in the neurology and cardiology fields .
properties
IUPAC Name |
2-[(2-aminobenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFPNMKDESPGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200573 | |
Record name | 2-Aminohippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminohippuric acid | |
CAS RN |
526-21-6 | |
Record name | N-(2-Aminobenzoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminohippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminohippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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